molecular formula C13H13FN2 B185335 (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine CAS No. 869945-23-3

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine

Cat. No.: B185335
CAS No.: 869945-23-3
M. Wt: 216.25 g/mol
InChI Key: JRQUWLWSOCBVKB-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine is a chemical intermediate of interest in medicinal chemistry and neuroscience research. Compounds featuring 4-fluorobenzyl and heteroaromatic methylamine motifs are frequently explored in the development of ligands for central nervous system (CNS) targets . Research into similar structures has shown potential in modulating neurotransmitter transporters . For instance, atypical dopamine transporter (DAT) inhibitors, which often incorporate fluorinated aryl and basic amine components, are investigated for their ability to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine without exhibiting stimulant properties themselves . Furthermore, the 4-fluorobenzyl group is a common pharmacophore in molecules designed to interact with various neuronal ion channels and receptors . This amine serves as a versatile building block for the synthesis of more complex molecules aimed at studying these and other biological mechanisms.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQUWLWSOCBVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356822
Record name (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-23-3
Record name (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Positioning Within Privileged Amine Architectures in Organic Chemistry

In the realm of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they can bind to a variety of biological targets, serving as versatile templates for drug discovery. nih.govmdpi.comresearchgate.net The structure of (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine can be considered a component of such privileged architectures.

The core of the molecule is a secondary amine. Specifically, it can be classified as a diaryl-like amine, a class of compounds known for its presence in numerous biologically active molecules and approved drugs. nih.gov Diaryl- and related amine structures are recognized for their ability to form the basis of potent and selective ligands for a wide array of biological targets. nih.govnih.gov

The this compound scaffold provides a three-dimensional structure with specific vectors for substitution, allowing chemists to systematically modify the molecule to optimize its interaction with a target protein. The secondary amine itself can act as a hydrogen bond donor and acceptor, a crucial feature for molecular recognition within a biological system. The attached aromatic and heteroaromatic rings provide opportunities for various non-covalent interactions, such as π-π stacking, which can further enhance binding affinity and specificity. acs.org

Structural Characteristics and Fundamental Chemical Interest of 4 Fluorobenzyl Pyridin 4 Ylmethyl Amine

The fundamental interest in (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine arises from the synergistic interplay of its constituent parts. The molecule's structure combines the electron-withdrawing nature of the fluorine atom, the basicity and hydrogen-bonding capability of the pyridine (B92270) nitrogen, and the conformational flexibility of the benzylamine (B48309) core.

PropertyValue
Molecular Formula C₁₃H₁₃FN₂
IUPAC Name N-(4-Fluorobenzyl)-1-(pyridin-4-yl)methanamine
Structure A 4-fluorobenzyl group and a pyridin-4-ylmethyl group linked by a secondary amine.
Key Functional Groups Secondary amine, Fluorinated aromatic ring, Pyridine ring.
(Data for the specific compound is based on its constituent parts, as detailed experimental data is not widely published.)

The 4-fluorobenzyl moiety is a common feature in many bioactive compounds. The fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and enhanced membrane permeability. acs.org The pyridin-4-ylmethyl group introduces a basic nitrogen atom, which can be protonated at physiological pH. This feature can influence the compound's solubility and its ability to interact with acidic residues in a protein's active site. nih.gov The secondary amine bridge provides a flexible linkage between the two aromatic systems, allowing the molecule to adopt various conformations to fit into a binding pocket.

Broader Context of Fluorine and Pyridine Containing Compounds in Modern Synthetic Organic Chemistry

Retrosynthetic Disconnection Analysis of (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections of the C-N bonds lead to logical and practical synthetic pathways.

Disconnection A involves breaking the bond between the nitrogen atom and the pyridin-4-ylmethyl group. This approach suggests the reaction between 4-fluorobenzylamine (B26447) and a suitable pyridine-4-ylmethyl derivative, such as pyridine-4-carbaldehyde (for reductive amination) or 4-(halomethyl)pyridine (for nucleophilic substitution).

Disconnection B involves cleaving the bond between the nitrogen atom and the 4-fluorobenzyl group. This pathway points towards the reaction of pyridine-4-methanamine with either 4-fluorobenzaldehyde (B137897) (for reductive amination) or a 4-fluorobenzyl halide (for nucleophilic substitution).

A visual representation of these disconnections is provided below:

DisconnectionBond CleavedResulting Precursors
A N-(pyridin-4-ylmethyl)4-Fluorobenzylamine + Pyridine-4-carbaldehyde or 4-(Halomethyl)pyridine
B N-(4-fluorobenzyl)Pyridine-4-methanamine + 4-Fluorobenzaldehyde or 4-Fluorobenzyl halide

Established Synthetic Methodologies for Amine Formation

The formation of the amine bond in this compound is commonly achieved through well-established methods such as reductive amination and nucleophilic substitution.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds and other amines. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. The use of enzymatic reductive amination is gaining traction as a green and highly selective methodology. researchgate.net

For the synthesis of the target molecule, two reductive amination routes are feasible:

Route 1: The reaction of 4-fluorobenzaldehyde with pyridine-4-methanamine.

Route 2: The reaction of pyridine-4-carbaldehyde with 4-fluorobenzylamine.

A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion.

ReactantsReducing Agent
4-Fluorobenzaldehyde + Pyridine-4-methanamineNaBH(OAc)₃
Pyridine-4-carbaldehyde + 4-FluorobenzylamineNaBH₄, NaBH₃CN

Nucleophilic Substitution Reactions in the Generation of this compound

Nucleophilic substitution provides another direct route to this compound. This method involves the reaction of an amine with an alkyl halide, where the amine acts as the nucleophile.

The synthesis can proceed via two main pathways:

Pathway 1: The reaction of pyridine-4-methanamine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide).

Pathway 2: The reaction of 4-fluorobenzylamine with a 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine).

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. The synthesis of various compounds, including those with piperazine (B1678402) and pyrimidine (B1678525) structures, often utilizes nucleophilic substitution. ossila.comnih.govnih.gov

NucleophileElectrophileBase
Pyridine-4-methanamine4-Fluorobenzyl halideK₂CO₃, Et₃N
4-Fluorobenzylamine4-(Halomethyl)pyridineK₂CO₃, Et₃N

Exploring Alternative and Advanced Synthetic Routes to this compound

Beyond the classical methods, modern synthetic chemistry offers advanced and alternative routes for the construction of C-N bonds, which could be applied to the synthesis of this compound and its analogs.

Catalytic Approaches to C-N Bond Formation for this compound and Analogues

Transition-metal-catalyzed C-N bond formation has become a powerful tool in organic synthesis, offering mild and efficient alternatives to traditional methods. nih.gov Catalysts based on copper, rhodium, and iridium have been shown to be effective in forming C-N bonds. nih.govorganic-chemistry.org For instance, copper-catalyzed methods have been developed for the synthesis of N-heterocycles. organic-chemistry.org Furthermore, iridium-catalyzed C-H alkynylation of unprotected primary benzylamines has been achieved, demonstrating the potential for direct functionalization of the benzylamine (B48309) core. rsc.org These catalytic systems could potentially be adapted for the synthesis of the target molecule, offering advantages in terms of reaction conditions and functional group tolerance.

Catalyst TypePotential Application
Copper-basedCoupling of a fluorinated aryl halide with pyridine-4-methanamine.
Iridium-basedDirect C-H amination of 4-fluorotoluene (B1294773) with a pyridine-containing amine.
Rhodium-basedHydroaminomethylation of a fluorinated styrene (B11656) derivative with pyridine-4-methanamine.

Multicomponent Reactions Incorporating Core Fragments of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. rsc.orgacsgcipr.orgresearchgate.net A visible-light-mediated three-component reaction for the synthesis of secondary amines has been reported, which could be adapted for the target molecule. rsc.org This approach involves the in situ generation of an imine from a benzaldehyde (B42025) and an aniline, followed by alkylation. For the synthesis of this compound, a potential MCR could involve 4-fluorobenzaldehyde, pyridine-4-methanamine, and a reducing agent in a one-pot process. The construction of pyridines and other nitrogen-containing heterocycles often utilizes MCRs. acsgcipr.orgnih.gov

Reaction TypePotential Components
Mannich-type reaction4-Fluorobenzaldehyde, Pyridine-4-methanamine, and a suitable nucleophile. beilstein-journals.org
Ugi-type reactionA more complex variation involving an isocyanide, a carboxylic acid, an amine (pyridine-4-methanamine), and an aldehyde (4-fluorobenzaldehyde). beilstein-journals.org

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

While this compound itself is an achiral molecule, the introduction of a stereocenter, typically at one of the methylene (B1212753) bridges (α-position to the nitrogen), would yield chiral analogues that are significant in pharmaceutical research. nih.govacs.org The synthesis of such chiral amines in an enantiomerically pure form requires specialized stereoselective strategies. The most direct and efficient methods involve the asymmetric reduction of a prochiral imine intermediate. acs.orgacs.org

Asymmetric Reductive Amination (ARA)

Asymmetric Reductive Amination (ARA) is a premier strategy for synthesizing chiral amines from carbonyl compounds and amines in a single step. acs.orgsioc-journal.cnresearchgate.net This method avoids the isolation of potentially unstable imine intermediates. acs.orgliv.ac.uk The general process involves the condensation of a carbonyl compound with an amine to form a prochiral imine or enamine in situ, which is then reduced enantioselectively by a chiral catalyst and a reducing agent. acs.org

For a chiral analogue of this compound, this could be approached in two ways:

Reaction of 4-fluorobenzaldehyde with a chiral α-substituted pyridin-4-ylmethanamine.

Reaction of 4-pyridinecarboxaldehyde (B46228) with a chiral α-substituted 4-fluorobenzylamine.

More commonly, a prochiral ketone analogue (e.g., 4-fluorophenyl)(pyridin-4-yl)methanone) would be reacted with an amine source under ARA conditions.

Key elements of this strategy include:

Catalysts : Transition metals like Iridium, Ruthenium, and Rhodium complexed with chiral ligands are frequently employed. sioc-journal.cnresearchgate.net A plethora of chiral phosphorus ligands, such as phosphino-oxazolines and P-stereogenic phosphines, have been developed to induce high enantioselectivity. nih.govacs.org

Reducing Agents : Common hydrogen sources include hydrogen gas (asymmetric hydrogenation) or hydrogen surrogates like formates, silanes, or isopropyl alcohol (asymmetric transfer hydrogenation). researchgate.netliv.ac.uk

Challenges : The reaction faces potential challenges, including a competitive reduction of the starting carbonyl compound, the potential for the amine product to poison the metal catalyst, and the presence of E/Z isomers of the imine intermediate, which can complicate stereoselective reduction. sioc-journal.cnliv.ac.uk

Chiral Auxiliaries

An alternative approach involves the use of a chiral auxiliary. The Ellman tert-butanesulfinamide method is a versatile and widely adopted strategy for the asymmetric synthesis of many types of amines. yale.edu This reagent has been used on scales up to metric tons in industrial applications. yale.edu The process involves the condensation of a carbonyl compound (e.g., 4-pyridinecarboxaldehyde) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond and acidic removal of the auxiliary yields the desired chiral primary amine, which can then be alkylated to produce the final secondary amine.

Biocatalytic Methods

Enzymatic methods offer highly selective and environmentally friendly routes to chiral amines. acs.org

Imine Reductases (IREDs) : These enzymes can catalyze the asymmetric reduction of prochiral imines to form chiral amines with high enantiopurity. wikipedia.org

Amine Transaminases (ATAs) : ATAs constitute an important class of enzymes for chiral amine synthesis. acs.org They can be used in cascade reactions to produce chiral amines from various starting materials, often with the benefit of operating in aqueous environments under mild conditions. acs.org

Table 1: Comparison of Enantioselective Synthesis Strategies for Chiral Amines

Strategy Catalyst/Reagent Key Advantages Key Disadvantages Citations
Asymmetric Reductive Amination (ARA) Transition metal (Ir, Ru) with chiral ligands High efficiency, one-pot procedure, broad substrate scope. Catalyst poisoning, potential for side reactions, cost of ligands/metals. acs.orgsioc-journal.cnresearchgate.netliv.ac.uk
Chiral Auxiliary Method Ellman tert-butanesulfinamide High diastereoselectivity, reliable, widely applicable. Requires additional steps for attachment and removal of the auxiliary. yale.edu
Biocatalysis Imine Reductases (IREDs), Amine Transaminases (ATAs) High enantioselectivity, mild and environmentally friendly conditions. Limited substrate scope, potential for enzyme inhibition. acs.orgwikipedia.org

Green Chemistry Considerations in the Synthetic Design of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound via reductive amination is amenable to several green chemistry improvements.

Reductive amination itself is considered a green method because it is a convergent, one-pot reaction that forms a C-N bond efficiently. wikipedia.orgoiccpress.com This approach enhances atom economy by combining multiple transformations without isolating intermediates, thereby saving energy, solvents, and reagents.

Key green considerations include:

Catalysis : The use of catalysts is a cornerstone of green chemistry. Transition-metal-catalyzed reductive amination allows for low catalyst loadings and mild reaction conditions. researchgate.netwikipedia.org Biocatalytic routes, using enzymes like IREDs or ATAs, represent an even greener alternative, operating in water under ambient temperature and pressure. acs.org The development of direct asymmetric reductive amination using ammonia (B1221849) sources is a key "aspirational reaction" for pharmaceutical manufacturers due to its high atom economy in producing primary amines. researchgate.net

Solvent Choice : The selection of reaction media is critical. Efforts are focused on replacing hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and enzymatic processes are often compatible with aqueous media. researchgate.net Research into solvent-free "neat" conditions or the use of recyclable media like ionic liquids also represents a move toward greener protocols. oiccpress.comresearchgate.net

Process Intensification : Multi-component reactions (MCRs), where three or more reactants are combined in a single step, exemplify green chemistry by minimizing steps and waste. oiccpress.com The reductive amination to form the target compound is a two-component reaction, but its one-pot nature aligns with the MCR philosophy of process efficiency.

Table 2: Summary of Green Chemistry Approaches

Green Chemistry Principle Application to Synthesis Potential Benefits Citations
Atom Economy One-pot reductive amination, use of catalysts. Minimizes waste, maximizes incorporation of starting materials into the final product. researchgate.netwikipedia.org
Use of Catalysis Transition metal catalysts or enzymes (biocatalysis). Reduces energy requirements, increases reaction rates, enables high selectivity, avoids stoichiometric reagents. researchgate.netacs.org
Benign Solvents Use of water (especially in biocatalysis) or solvent-free conditions. Reduces pollution, minimizes worker exposure to hazardous materials, simplifies purification. oiccpress.comresearchgate.net
Process Efficiency One-pot synthesis avoids intermediate isolation and purification steps. Saves time, energy, and materials; reduces overall waste generation. acs.orgwikipedia.org

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed to achieve high purity for a secondary amine like this compound.

Extraction : A standard workup procedure involves an aqueous acid wash. Because the product is a basic amine, it will be protonated by the acid (e.g., dilute HCl) and move into the aqueous phase. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, the aqueous layer is basified (e.g., with NaOH), deprotonating the product and allowing it to be extracted back into a fresh organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The solvent is then removed by evaporation under reduced pressure. google.com

Column Chromatography : This is a fundamental technique for purifying organic compounds. For the target molecule, column chromatography on silica (B1680970) gel is a common method. google.com A solvent system, or eluent, is chosen to separate the desired compound from impurities based on polarity. A gradient of non-polar to more polar solvents, such as a hexane-ethyl acetate mixture, is often used to elute the compounds from the column. google.com

Crystallization : If the purified compound is a solid, crystallization can be an excellent final step to achieve very high purity and obtain a stable, crystalline form. This involves dissolving the compound in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. The determination of a crystal structure by X-ray diffraction can confirm the molecule's structure unequivocally. researchgate.net

High-Performance Liquid Chromatography (HPLC) : While often used as an analytical technique to assess purity, HPLC can also be used on a preparative scale for high-resolution purification. semanticscholar.org Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly common. semanticscholar.org

Table 3: Overview of Purification and Isolation Techniques

Technique Principle Typical Application Citations
Acid-Base Extraction Exploits the basicity of the amine to move it between aqueous and organic phases. Initial workup and removal of non-basic impurities. -
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel). Primary purification method to separate the product from starting materials and byproducts. google.com
Crystallization Formation of a pure crystalline solid from a supersaturated solution. Final purification step to achieve high purity and obtain a stable solid form. researchgate.net
Preparative HPLC High-resolution chromatographic separation for purification. Used for difficult separations or to achieve very high purity on a smaller scale. semanticscholar.org

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the electronic and vibrational states of the molecule's constituent atoms and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-fluorobenzyl and the pyridin-4-ylmethyl moieties, as well as singlets for the two methylene (CH₂) groups. The protons on the pyridine ring will likely appear as two doublets in the downfield region, characteristic of a 4-substituted pyridine. The protons on the fluorinated benzene ring are expected to appear as a pair of doublets (or a complex multiplet) due to coupling with each other and with the fluorine atom. The two methylene groups, being in different chemical environments, should present as two distinct singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the carbons in the fluorophenyl ring, with the carbon directly bonded to fluorine (C-F) showing a characteristic large coupling constant (¹JCF). The chemical shifts of the pyridine ring carbons and the two methylene carbons provide further structural confirmation. researchgate.netresearchgate.netchemicalbook.com

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a highly sensitive signal for the fluorine environment. For a 4-fluorobenzyl group, a single signal is expected, and its chemical shift provides confirmation of the fluorine's position on the aromatic ring. rsc.org

Predicted NMR Data for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
4-Fluorobenzyl Group
H-2', H-6'~7.30 ppm (dd)~130.5 ppm (d)-
H-3', H-5'~7.05 ppm (t)~115.5 ppm (d)-
C-1'-~134.0 ppm (d)-
C-2', C-6'-~130.5 ppm (d, ²JCF)-
C-3', C-5'-~115.5 ppm (d, ³JCF)-
C-4'-~162.0 ppm (d, ¹JCF)-
CH₂ (benzyl)~3.75 ppm (s)~53.0 ppm-
Pyridin-4-ylmethyl Group
H-2, H-6~8.50 ppm (d)~150.0 ppm-
H-3, H-5~7.25 ppm (d)~124.0 ppm-
C-2, C-6-~150.0 ppm-
C-3, C-5-~124.0 ppm-
C-4-~148.0 ppm-
CH₂ (pyridyl)~3.80 ppm (s)~52.5 ppm-
Fluorine ~ -115 ppm (s)

Note: Predicted chemical shifts (in ppm) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets. Couplings to fluorine are indicated by (d) for doublet and J-coupling notation.

To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the connectivity between the different parts of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the ortho (H-2', H-6') and meta (H-3', H-5') protons on the fluorobenzyl ring and between the H-2/H-6 and H-3/H-5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal based on the already assigned proton signals (e.g., linking the ¹H signal at ~8.50 ppm to the ¹³C signal at ~150.0 ppm for C-2/C-6 of the pyridine ring).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) connectivity. It would show correlations between the methylene protons and the quaternary carbons of the aromatic rings, confirming the linkage of the benzyl and pyridylmethyl groups to the central nitrogen atom. For example, a correlation between the benzylic CH₂ protons and the pyridyl C-4 would be expected.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. jchps.com These two techniques are often complementary. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene rings would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. elixirpublishers.com A strong band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. aps.org The symmetric stretching of the benzene ring, which might be weak in the IR spectrum, would likely be prominent in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR/Raman)
Aromatic C-HStretching3100 - 3000Medium / Strong
Aliphatic C-HStretching2950 - 2850Medium / Medium
C=N (Pyridine)Ring Stretching~1590Strong / Strong
C=C (Aromatic)Ring Stretching1600 - 1450Strong-Medium / Strong-Medium
C-NStretching1350 - 1250Medium / Weak
C-FStretching1250 - 1000Strong / Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. The molecular formula of this compound is C₁₃H₁₃FN₂.

Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺ in ESI), which should match the calculated value (217.1135 for C₁₃H₁₄FN₂⁺) with high precision, confirming the elemental composition.

Fragmentation Pattern: In mass spectrometry, the molecule will fragment in a predictable manner. For tertiary amines, a characteristic fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to the formation of two primary fragment ions:

Loss of a 4-fluorobenzyl radical to give a pyridin-4-ylmethylaminium ion (m/z 107).

Loss of a pyridin-4-ylmethyl radical to give a 4-fluorobenzylaminium ion (m/z 109). The fragmentation of the aromatic rings themselves would produce further characteristic ions.

Predicted Mass Spectrometry Data

Ion Formula Predicted m/z Description
[M+H]⁺[C₁₃H₁₄FN₂]⁺217.11Protonated Molecular Ion
[M-C₇H₆F]⁺[C₆H₇N₂]⁺107.06Loss of 4-fluorobenzyl radical
[M-C₆H₆N]⁺[C₇H₇F]⁺109.05Loss of pyridin-4-ylmethyl radical
[C₇H₆F]⁺[C₇H₆F]⁺109.054-Fluorotropylium ion
[C₆H₆N]⁺[C₆H₆N]⁺92.05Pyridin-4-ylmethyl cation

X-ray Crystallography for Solid-State Structural Determination

Should this compound form a suitable single crystal, X-ray crystallography could provide the ultimate proof of its structure. This technique maps the electron density of the molecule in its solid state, allowing for the precise determination of bond lengths, bond angles, and torsional angles. vensel.orgbiust.ac.bw

The crystal structure would confirm the connectivity of the atoms and reveal the molecule's conformation. It would also provide insight into intermolecular interactions, such as potential hydrogen bonds (if a salt is formed) or π-π stacking interactions between the aromatic rings, which govern the crystal packing. researchgate.netresearchgate.net Based on related structures, one might expect a monoclinic or orthorhombic crystal system. vensel.orgbiust.ac.bw

Hypothetical Crystallographic Data

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~8.6
b (Å)~9.3
c (Å)~18.2
β (°)~91.5
Z (molecules/unit cell)4

Note: These values are hypothetical and based on a known crystal structure of a related N-benzyl derivative for illustrative purposes. vensel.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of such compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape) would likely provide good separation from any starting materials or by-products. researchgate.netunodc.org Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be suitable for separating this amine. mdpi.com Often, GC is coupled with a mass spectrometer (GC-MS) for definitive peak identification. Derivatization may sometimes be employed to improve the chromatographic properties of amines. psu.edu

Computational and Theoretical Investigations of 4 Fluorobenzyl Pyridin 4 Ylmethyl Amine

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing insights into geometry, stability, and reactivity without the need for empirical parameters.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiling

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For a molecule like (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine, a DFT geometry optimization would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). researchgate.net The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The optimization process would yield key data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Energy profiling could further be used to study the rotational barriers around single bonds, for instance, the C-N bonds, to identify different stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleHypothetical Value
Bond LengthC-F1.35 Å
N-H (amine)1.01 Å
C(pyridyl)-C(methylene)1.52 Å
C(benzyl)-C(methylene)1.53 Å
Bond AngleC-N-C (amine)112.5°
F-C-C (aromatic)118.5°
Dihedral AngleC(pyridyl)-C-N-C(benzyl)65.0°

Note: This data is illustrative and not from actual calculations on the target compound.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net This calculation, typically performed using DFT, predicts the ¹H and ¹³C chemical shifts for a molecule. researchgate.netsigmaaldrich.com For this compound, the calculated shifts would be compared to experimental data (if available) to confirm the structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or molecular dynamics not captured in the gas-phase calculation. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method

AtomHypothetical Chemical Shift (ppm)
C (pyridyl, C-N)150.2
C (pyridyl, C-H ortho to N)149.5
C (methylene, attached to pyridyl)55.4
C (benzyl, C-F)162.8 (d, J ≈ 245 Hz)
C (methylene, attached to benzyl)54.9

Note: This data is illustrative. Actual values would require specific calculations.

UV-Vis Absorption and Vibrational Spectra Simulation

Time-Dependent DFT (TD-DFT) is used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions. ijaerd.org For this compound, this would predict the wavelength of maximum absorption (λ_max), corresponding to transitions like π→π* within the pyridine (B92270) and fluorobenzyl rings.

Vibrational spectra (Infrared and Raman) are simulated by calculating the second derivatives of the energy with respect to atomic positions. This yields the frequencies and intensities of the vibrational modes. These theoretical frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the C-F stretch, N-H bend, and aromatic ring vibrations.

Molecular Orbitals and Reactivity Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the amine nitrogen, while the LUMO might be distributed over the fluorobenzyl ring. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

PropertyHypothetical Value (eV)Implication
HOMO Energy-5.85Electron-donating capability
LUMO Energy-0.95Electron-accepting capability
HOMO-LUMO Gap4.90High chemical stability

Note: This data is illustrative and based on similar aromatic amines.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyridine ring and the nitrogen atom of the amine group, which possess lone pairs of electrons. The fluorobenzyl ring, influenced by the electron-withdrawing fluorine atom, would contribute less to the HOMO. Conversely, the LUMO is likely distributed across the antibonding orbitals of the pyridine and fluorobenzyl aromatic systems. The energy gap would quantify the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Character and Primary Location
HOMO(Typical Value: -5 to -7 eV)π-orbital of the pyridine ring; p-orbital of the amine nitrogen
LUMO(Typical Value: -1 to -2 eV)π*-antibonding orbital of the pyridine and fluorobenzyl rings
HOMO-LUMO Gap(Typical Value: 3 to 6 eV)Indicates significant kinetic stability

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It reveals the electrostatic potential on the molecule's surface, providing a guide to its reactive behavior by identifying electron-rich and electron-deficient regions. researchgate.net Different electrostatic potential values are represented by a color spectrum: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. nanobioletters.com Green and yellow represent intermediate potentials.

In an MEP analysis of this compound, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): The most negative potential is anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. A secondary negative region would be located on the highly electronegative fluorine atom. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): The most positive potential would be concentrated on the hydrogen atom of the secondary amine (N-H), making it the primary site for deprotonation or hydrogen bond donation. The hydrogen atoms attached to the aromatic rings would also exhibit a lesser degree of positive potential.

Neutral Potential (Green): The carbon backbones of the benzyl (B1604629) and pyridine rings would likely show a neutral potential.

This mapping provides critical insights into how the molecule would interact with biological receptors or other reactants. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which align with the familiar Lewis structure concept. usc.edumpg.de A key component of this analysis is the Natural Population Analysis (NPA), which calculates the distribution of electron density among the atoms, resulting in natural atomic charges. wisc.edu

NBO analysis also quantifies delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions (hyperconjugation). wisc.edu For this compound, NBO analysis would likely reveal:

Natural Charges: The NPA would assign a significant negative charge to the fluorine and pyridine nitrogen atoms and a lesser negative charge to the amine nitrogen. The amine hydrogen and aromatic protons would carry positive charges.

Table 2: Representative NBO Second-Order Perturbation Analysis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nσ(C-H) (adjacent)(Illustrative Value: ~2-5)
LP (1) Nσ(C-C) (adjacent)(Illustrative Value: ~1-3)
π (C-C) (Pyridine)π(C-C) (Pyridine)(Illustrative Value: ~15-25)
π (C-C) (Benzene)π(C-C) (Benzene)(Illustrative Value: ~15-25)

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative measure of electron localization in a molecule's spatial coordinates. researchgate.netresearchgate.net These methods offer a clear depiction of chemical bonding, distinguishing between covalent bonds, ionic interactions, and lone pairs. aps.org ELF values range from 0 to 1, where values close to 1.0 indicate regions of high electron localization, such as covalent bonds and lone pairs, while lower values signify areas of electron delocalization. jussieu.fr

LOL analysis, which is based on kinetic-energy density, provides complementary information. researchgate.net The parameters of critical points in the LOL topology can offer quantitative details about lone pairs, correlating with their size, density, and donor ability. rsc.org

For this compound, an ELF/LOL analysis would be expected to show:

High ELF/LOL values (attractors) located in the regions between covalently bonded atoms (C-C, C-H, C-N, C-F) and in the non-bonding region of the amine and pyridine nitrogen atoms, corresponding to their lone pairs.

The analysis would visually confirm the covalent nature of the bonds within the molecule and clearly delineate the spatial regions occupied by the valence shell electron pairs.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational technique for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netresearchgate.net The method involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ).

The resulting 3D isosurfaces and 2D plots reveal the nature and strength of these interactions:

Blue Isosurfaces: Indicate strong attractive interactions, such as hydrogen bonds. For this molecule, a blue region would be expected between the amine hydrogen and the pyridine nitrogen, signifying a potential intramolecular hydrogen bond.

Green Isosurfaces: Represent weak, delocalized van der Waals interactions. These would be widespread, particularly between the two aromatic rings, indicating potential π-π stacking interactions.

Red Isosurfaces: Signify strong steric repulsion, often found within ring structures or between bulky groups in close proximity.

This analysis is crucial for understanding the forces that govern the molecule's preferred conformation and its packing in a solid state. scielo.org.mx

Conformational Landscape and Dynamics Studies

Understanding the three-dimensional structure of a flexible molecule like this compound requires an exploration of its conformational landscape.

Conformational Search Methodologies

A conformational search is a computational procedure used to identify the various low-energy spatial arrangements (conformers) of a molecule. Given the rotational freedom around the single bonds of the methylene (B1212753) bridges in this compound, the molecule can adopt numerous conformations.

Methodologies for this search typically involve systematically rotating the torsion angles of flexible bonds and then performing a geometry optimization for each starting structure. The resulting conformers are ranked by their relative energies, calculated using quantum mechanical methods, to identify the most stable, or ground-state, conformation. This lowest-energy structure is the most probable conformation of the molecule and is used for subsequent computational analyses like those described above. The search is essential to ensure that the theoretical investigations are performed on the most relevant molecular geometry. jussieu.fr

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound at an atomic level. This computational technique models the movement of atoms and molecules over time, providing a detailed view of the compound's conformational flexibility, stability, and its interactions with surrounding solvent molecules.

In a typical MD simulation of this compound, the molecule would be placed in a simulated box of solvent, most commonly water, to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these forces to predict their motions. Key insights that can be gained from such simulations include:

Conformational Analysis: MD simulations can explore the different shapes (conformations) the molecule can adopt. The flexibility of the benzyl and pyridinyl rings, as well as the central amine linkage, can be assessed. This is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

Solvent Interaction: The simulation can reveal how water molecules arrange themselves around the compound. The polar pyridinyl nitrogen and the fluorine atom on the benzyl group are expected to form hydrogen bonds with water, influencing the molecule's solubility and how it is recognized by other molecules in a biological environment.

While specific MD simulation data for this compound is not publicly available, studies on similar pyridine-containing compounds have demonstrated the utility of this method. For instance, MD simulations have been used to validate docking results and analyze the stability of protein-ligand complexes, identifying key interactions that contribute to binding affinity. nih.govnih.gov

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/Description
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E water model
System Size ~5000-10000 atoms (including solvent)
Simulation Time 100-500 nanoseconds
Temperature 300 K (physiological temperature)
Pressure 1 atm

Molecular Docking Studies for Understanding Intermolecular Interactions (in a general context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to understand how this compound might interact with various biological macromolecules, such as proteins or enzymes. This is a fundamental step in computational drug discovery and design.

The general process of a molecular docking study involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. A 3D structure of the target protein (the receptor) is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions.

For this compound, these interactions would likely involve:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The secondary amine group can act as both a hydrogen bond donor and acceptor.

Pi-Pi Stacking: The aromatic rings (fluorobenzyl and pyridine) can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Hydrophobic Interactions: The benzyl and pyridine rings also contribute to hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom on the benzyl group could potentially participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition.

While specific docking studies for this compound are not detailed in the public domain, research on structurally related molecules highlights the types of insights that can be gained. For example, docking studies on various pyridine and benzyl derivatives have been used to predict their binding modes and affinities to a range of biological targets. researchgate.netresearchgate.netbohrium.com These studies often correlate well with experimental biological activity.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residue
Hydrogen Bond (Acceptor)Pyridine NitrogenSerine, Threonine, Tyrosine
Hydrogen Bond (Donor/Acceptor)Secondary AmineAspartic Acid, Glutamic Acid, Asparagine
Pi-Pi StackingFluorobenzyl Ring, Pyridine RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionBenzyl and Pyridine MoietiesLeucine, Isoleucine, Valine
Halogen BondFluorine AtomElectron-rich atoms (e.g., backbone carbonyl oxygen)

Structure Activity Relationship Sar Methodologies and Ligand Design Principles Applied to 4 Fluorobenzyl Pyridin 4 Ylmethyl Amine Analogues

Rational Design of Structural Analogues Based on the (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine Core Scaffolds

The rational design of analogues of a lead compound, such as this compound, is a systematic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process involves the strategic modification of different parts of the molecule, including the core scaffold and its substituents.

Key strategies in the rational design of analogues include:

Scaffold Hopping or Modification: This involves replacing the central pyridine (B92270) or benzyl (B1604629) rings with other heterocyclic or aromatic systems to explore new chemical space and potentially discover novel interactions with the biological target.

Substituent Modification: The fluorine atom on the benzyl ring and the hydrogen atoms on both the benzyl and pyridine rings can be replaced with a variety of other functional groups. These modifications can alter the compound's steric, electronic, and hydrophobic properties, which in turn can affect its binding affinity and efficacy. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural motif, the substitution on the benzylamine (B48309) portion was explored to enhance potency. It was found that substituting the 4-position of the benzyl ring with a pyridine group resulted in compounds with micromolar inhibitory concentrations against the deubiquitinase USP1/UAF1. nih.gov

Linker Modification: The methylene (B1212753) bridge connecting the benzyl and pyridine moieties can be altered in length or rigidity. This can influence the relative orientation of the two aromatic rings, which is often crucial for optimal binding to a target protein.

The synthesis of these analogues typically involves standard organic chemistry techniques. For example, the core this compound structure can be synthesized via reductive amination of 4-fluorobenzaldehyde (B137897) with pyridin-4-ylmethanamine or by nucleophilic substitution of a halide on either the benzyl or pyridinylmethyl moiety with the corresponding amine. Subsequent modifications to the aromatic rings can be achieved through various cross-coupling reactions or functional group transformations.

The design process is often guided by pre-existing knowledge of the biological target or by insights gained from computational modeling, as will be discussed in the following sections.

Computational Approaches to Ligand-Target Interaction Modeling

Computational chemistry plays a vital role in modern drug discovery by providing insights into how a ligand might interact with its biological target at a molecular level. These methods can be broadly categorized into structure-based and ligand-based approaches.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the hypothetical binding modes of this compound analogues and in rationalizing their structure-activity relationships.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The ligand structures, including the this compound analogues, are built and optimized using molecular mechanics force fields.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

For example, in a study of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as cholinesterase inhibitors, molecular docking was used to understand the binding modes of these compounds within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.org Such studies can reveal which parts of the this compound scaffold are critical for binding and can guide the design of new analogues with improved affinity.

Table 1: Illustrative Molecular Docking Results for Structurally Related Compounds

Compound ClassTarget EnzymeKey Interacting Residues (Hypothetical)Predicted Binding Energy (kcal/mol)
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1Phe168, Tyr223, Gln245-8.5 to -10.2
Tetrahydroacridin-9-aminesAcetylcholinesteraseTrp84, Tyr121, Phe330-9.1 to -11.5

Note: This table is illustrative and based on data from structurally related compound classes, as specific docking data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is particularly useful when the three-dimensional structure of the target is unknown.

The development of a QSAR model involves the following steps:

Data Set Preparation: A series of this compound analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A validated QSAR model can be used to predict the biological activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and saving time and resources. For instance, a QSAR study on 4-fluorobenzyl L-valinate amide benzoxaborale derivatives against trypanosomes successfully used molecular descriptors to predict the antiparasitic activities of the compounds. evitachem.com

In Vitro Methodologies for Investigating Preliminary Mechanistic Interactions

In vitro assays are essential for determining the biological activity of newly synthesized compounds and for elucidating their mechanism of action at a molecular level.

Radioligand binding assays are a powerful tool for quantifying the affinity of a ligand for a specific receptor. This technique involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The affinity of an unlabeled test compound, such as a this compound analogue, is determined by its ability to compete with the radioligand for binding to the receptor.

The general methodology for a competitive radioligand binding assay is as follows:

Preparation of Receptor Source: A source of the target receptor is prepared, which can be a cell membrane preparation, a tissue homogenate, or a purified receptor protein.

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

Separation of Bound and Free Radioligand: After the binding has reached equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of the test compound, which represents its affinity for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme inhibition assays are used to determine the ability of a compound to modulate the activity of a specific enzyme. These assays are crucial for identifying and characterizing enzyme inhibitors. The design of the assay depends on the specific enzyme and the nature of the substrate and product.

A common methodology for an enzyme inhibition assay involves:

Enzyme and Substrate Preparation: A purified or recombinant form of the target enzyme is used. A suitable substrate that is converted by the enzyme into a detectable product is chosen.

Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., a this compound analogue) for a specific period.

Initiation of the Reaction: The enzymatic reaction is initiated by the addition of the substrate.

Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.

For example, in the evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as an ALK5 receptor inhibitor, a cellular assay was used to determine an IC50 value of 3.5 ± 0.4 nM. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Structurally Related Compounds

Compound SeriesTarget EnzymeKey AnalogueIC50 (nM)
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1ML32376
Tetrahydroacridin-9-aminesAcetylcholinesterase6-chloro-N-(pyridin-2-ylmethyl) derivative90
N-(3-fluorobenzyl)-imidazol-2-aminesALK5 ReceptorDeuterated analogue3.5

Note: This table is illustrative and based on data from structurally related compound classes, as specific enzyme inhibition data for this compound is not publicly available.

Influence of Stereochemistry and Conformational Preferences on Structure-Activity Relationships

The three-dimensional arrangement of a molecule, encompassing both its stereochemistry and conformational preferences, is a critical determinant of its interaction with biological targets. For analogues of this compound, these factors are paramount in defining their structure-activity relationships (SAR). While specific studies on the stereoisomers and conformational analysis of this compound itself are not extensively available in public literature, the principles derived from related classes of compounds, such as diarylmethylamines and other N-benzylpyridinyl derivatives, provide a robust framework for understanding their potential influence.

Chirality can be introduced into analogues of this compound through various modifications, for instance, by substitution on the benzylic or pyridinylmethyl carbons. The resulting enantiomers, despite having identical chemical formulas and connectivity, can exhibit significantly different pharmacological activities. This is because biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, one enantiomer may bind to a target with higher affinity and efficacy than its mirror image, leading to stereospecific activity. The less active or inactive enantiomer is often referred to as the "distomer," while the more active one is the "eutomer." In some cases, the distomer may contribute to off-target effects or even toxicity. Therefore, the separation and individual testing of enantiomers are crucial steps in drug discovery to establish a clear SAR and develop safer, more effective therapeutic agents.

The conformational flexibility of this compound analogues also plays a vital role in their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. However, it is generally accepted that a molecule binds to its biological target in a specific, low-energy conformation known as the "bioactive conformation." Understanding the preferred conformations of these analogues and how they relate to their activity is a key aspect of ligand design.

To explore the SAR of these analogues, medicinal chemists often employ strategies of conformational restriction. This involves modifying the flexible parent molecule to create more rigid analogues, for example, by introducing cyclic structures or incorporating double bonds. This approach can help to "lock" the molecule into a specific conformation. By systematically synthesizing and testing these conformationally constrained analogues, researchers can deduce the bioactive conformation. If a rigid analogue shows high activity, it is presumed that its conformation is close to the bioactive conformation of the parent compound. This information is invaluable for the design of more potent and selective ligands.

CompoundStereoisomerTarget Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
Analogue 1(R)-enantiomer1550
Analogue 1(S)-enantiomer3501200
Analogue 2Racemate80250
Analogue 3 (Conformationally restricted)-515

The hypothetical data in the table illustrates that the (R)-enantiomer of Analogue 1 is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry. Analogue 3, a conformationally restricted version, shows even higher potency, suggesting that its rigid structure mimics the bioactive conformation.

Future Research Perspectives and Emerging Interdisciplinary Opportunities

Development of Novel Synthetic Tools and Reagents for Related Amine Structures

The synthesis of unsymmetrical secondary amines like (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine relies on robust and versatile chemical reactions. While classical methods such as reductive amination are effective, future research is geared towards developing more efficient, scalable, and environmentally benign synthetic strategies. researchgate.net The pursuit of novel tools and reagents is critical for accessing a wider diversity of amine structures for screening and development.

Key areas of development include:

Advanced Catalytic Systems: Palladium-catalyzed cross-coupling reactions, for instance, have become a cornerstone for forming C-N bonds. acs.org Future work will likely focus on creating more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings, which is crucial for large-scale synthesis.

Photoredox and Electrocatalysis: These emerging fields offer new pathways for amine synthesis by harnessing light or electrical energy to drive reactions. nih.govacs.org These methods can enable transformations that are difficult to achieve with traditional thermal methods and often proceed under very mild conditions.

Enzymatic and Biocatalytic Routes: The use of enzymes, such as transaminases, provides a highly selective and sustainable alternative for amine synthesis. wiley.com Developing robust enzymes that can accommodate a broad range of substrates, including fluorinated and pyridine-containing molecules, is a significant area of future research.

Skeletal Editing: A more revolutionary approach involves the late-stage modification of existing amine skeletons. nih.gov Techniques that allow for the insertion, deletion, or exchange of atoms within the core structure of an amine could rapidly generate structural diversity from common precursors. nih.gov

Table 1: Comparison of Synthetic Methodologies for Unsymmetrical Secondary Amines

Methodology Typical Reagents/Catalysts General Conditions Advantages Limitations
Reductive Amination Amine, Carbonyl compound, Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd)Mild, often one-potWide substrate scope, reliable, scalable researchgate.netStoichiometric reductants, potential for over-alkylation
Palladium-Catalyzed Amination Aryl/heteroaryl halide, Amine, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP)Often requires heat, inert atmosphereForms C(sp²)-N bonds directly, good functional group tolerance acs.orgCatalyst cost, ligand sensitivity, removal of metal residues
Photocatalytic Methods Substrates, Photocatalyst (e.g., Iridium or Ruthenium complexes), Light source (e.g., LED)Ambient temperature, visible light nih.govacs.orgAccess to unique reactivity, mild conditions, sustainable nih.govacs.orgSubstrate scope can be limited, quantum yield dependency
Biocatalysis (Transaminases) Amine donor, Carbonyl acceptor, Transaminase enzyme, Cofactor (PLP)Aqueous buffer, near-neutral pH, mild temperatureHigh enantioselectivity, environmentally friendly, highly specific wiley.comEnzyme stability, substrate scope limitations, product inhibition

Advances in Computational Chemistry for Predictive Modeling of Amine Reactivity

Computational chemistry is an indispensable tool for accelerating the design and discovery process. By modeling molecules and their interactions in silico, researchers can predict the properties and reactivity of amines like this compound before committing to laborious and expensive laboratory synthesis.

Future opportunities in this domain include:

Quantum Mechanics (QM) for High-Accuracy Predictions: Methods like Density Functional Theory (DFT) are used to calculate fundamental properties such as bond dissociation energies, reaction energy barriers, and electronic charge distributions. nih.govchemrxiv.org These calculations provide deep insights into reaction mechanisms and selectivity. nih.gov The development of more efficient QM methods and basis sets will allow for the accurate modeling of larger and more complex amine systems. acs.org

Reactive Force Fields (ReaxFF): For studying large-scale chemical phenomena like degradation or soot formation, ReaxFF molecular dynamics simulations can model bond breaking and formation in complex reactive environments, offering insights that are inaccessible with static QM methods. nih.gov

Hybrid QM/MM Models: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost by treating the reactive center of a molecule with high-level QM theory while the rest of the system is modeled with more efficient classical mechanics. This is particularly useful for studying enzymatic reactions or interactions with large biological targets.

Table 2: Predictive Capabilities of Computational Methods for Amine Chemistry

Computational Method Key Predicted Properties/Descriptors Application in Amine Research
Density Functional Theory (DFT) Reaction energy barriers, Bond energies, Fukui functions, Electrostatic potentials chemrxiv.orgaip.orgPredicting reaction outcomes, understanding regioselectivity, rationalizing catalyst performance.
ReaxFF Molecular Dynamics Decomposition pathways, Formation of intermediates and byproducts nih.govSimulating combustion or degradation processes, identifying reaction networks in complex mixtures. nih.gov
Graph Neural Networks (GNNs) Conformationally-dependent DFT-level descriptors, Atomic charges chemrxiv.orgRapidly predicting properties for large virtual libraries, bypassing costly DFT calculations for every molecule. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Biological activity, Physicochemical properties (e.g., degradation rate) acs.orgCorrelating chemical structure with function, prioritizing compounds for synthesis and testing. acs.org

Exploration of New Chemical Space through Fragment-Based Approaches Utilizing this compound Analogues

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules (fragments) that bind weakly to a biological target. wikipedia.orgfrontiersin.org The structure of this compound is inherently fragment-like, composed of a 4-fluorobenzyl moiety and a pyridin-4-ylmethyl moiety. This provides a clear blueprint for future exploration.

The FBDD process can be applied as follows:

Fragment Screening: The individual fragments (e.g., 4-fluorobenzylamine (B26447) or 4-picoline) could be screened against a biological target of interest using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comdrugdiscoverychemistry.com

Fragment Growing: Once a fragment is found to bind, its affinity can be improved by adding functional groups to create new interactions with the target protein. For example, substituents could be added to the phenyl or pyridine (B92270) rings.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of a target, they can be chemically linked together. mdpi.com An analogue of this compound could be the result of such a linking strategy, combining a pyridine-containing fragment with a fluorinated aromatic fragment. nih.gov

This approach allows for a more efficient and rational exploration of chemical space compared to traditional high-throughput screening. wikipedia.org It enables the design of novel molecules with optimized binding efficiency by building upon the interactions of well-characterized fragments. frontiersin.orgnih.gov

Table 3: Hypothetical FBDD Strategy Based on this compound

Fragment Hypothetical Target Interaction "Growing" Strategy Example "Linking" Strategy Example
4-Fluorobenzyl Binds in a hydrophobic pocket; Fluorine may form specific interactions.Add a hydroxyl or methoxy (B1213986) group to the phenyl ring to engage a nearby hydrogen bond donor/acceptor.N/A (This is a starting fragment)
Pyridine-4-ylmethyl Pyridine nitrogen acts as a hydrogen bond acceptor. nih.govAdd a methyl or ethyl group to the pyridine ring to probe for additional hydrophobic contacts.Link to a validated 4-fluorobenzyl fragment that occupies an adjacent binding site.
Combined Analogue Combines interactions of both fragments for higher affinity.Modify the linker (the central nitrogen atom) to an amide or ether to alter geometry and properties.N/A (This represents the linked product)

Integration of Machine Learning in the Design and Synthesis of Complex Amine Architectures

Machine learning (ML) is transforming chemical research by enabling the prediction of reaction outcomes, optimization of synthetic conditions, and the de novo design of molecules with desired properties. mdpi.com For complex amines, ML offers a path to navigate the vast parameter space of reactants, catalysts, solvents, and conditions.

Emerging opportunities include:

Predictive Reaction Modeling: ML models, such as graph neural networks and random forests, can be trained on large datasets of chemical reactions to predict the yield or success of a given transformation. mdpi.comacs.org This can save significant time and resources by identifying promising reaction conditions before they are tested in the lab.

Automated Synthesis and Optimization: When coupled with automated flow chemistry platforms, ML algorithms like Bayesian optimization can autonomously explore reaction space to find the optimal conditions for synthesizing a target amine. nih.govacs.org This approach has been shown to rapidly identify high-yield conditions with minimal human intervention. nih.gov

De Novo Molecular Design: Generative ML models can be trained to design novel amine structures that are predicted to have specific desirable properties (e.g., high binding affinity for a target, optimal physicochemical properties). This accelerates the creative aspect of drug discovery and materials science.

Structure-Property Relationship Mapping: ML techniques can decipher complex relationships between the chemical structure of an amine and its functional performance. acs.orgchemrxiv.org For example, models can identify which structural features in a library of amines are most critical for achieving high efficacy in a biological assay. acs.orgchemrxiv.org

Table 4: Applications of Machine Learning in Amine Chemistry

Machine Learning Model Application Example from Research
Bayesian Optimization (NEMO algorithm) Optimization of reaction conditions (e.g., temperature, concentration, solvent) in continuous flow synthesis.A photoredox tertiary amine synthesis was optimized for both yield and cost using a Bayesian algorithm to navigate a large variable space. nih.govacs.org
Graph Neural Networks (GNNs) Prediction of quantum mechanical properties and molecular descriptors from 2D structure alone.GNNs were trained to rapidly predict DFT-level descriptors for thousands of alkyl amines, facilitating data-driven reaction development. chemrxiv.org
SHapley Additive exPlanations (SHAP) Identifying which chemical features of an amine are most important for performance in a specific application.SHAP analysis was used to determine that the chemical properties and bulk of amine side-chains were critical for mRNA delivery efficacy by polymer micelles. acs.orgchemrxiv.org
Support Vector Machine (SVM) Prediction of reactivity for a set of possible reagents.An organic synthesis robot used an SVM algorithm to predict the reactivity of reagent combinations without prior human-provided knowledge. mdpi.com

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